molecular formula C21H19F2N5O3S B14109345 N-(4-amino-2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

N-(4-amino-2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No.: B14109345
M. Wt: 459.5 g/mol
InChI Key: ATBRWPYMTXXVQC-UHFFFAOYSA-N
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Description

The compound N-(4-amino-2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide features a 1,6-dihydropyrimidin-6-one core with key substituents:

  • A thioether linkage connecting a 4-methylbenzylamino group.
  • A 3,4-difluorobenzamide moiety at the 5-position.

Properties

Molecular Formula

C21H19F2N5O3S

Molecular Weight

459.5 g/mol

IUPAC Name

N-[4-amino-2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C21H19F2N5O3S/c1-11-2-4-12(5-3-11)9-25-16(29)10-32-21-27-18(24)17(20(31)28-21)26-19(30)13-6-7-14(22)15(23)8-13/h2-8H,9-10H2,1H3,(H,25,29)(H,26,30)(H3,24,27,28,31)

InChI Key

ATBRWPYMTXXVQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.

    Introduction of the Thio Group: The thio group can be introduced by reacting the pyrimidine intermediate with a thiol reagent, such as thiourea, under appropriate conditions.

    Attachment of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be attached through a nucleophilic substitution reaction using a suitable benzyl halide.

    Formation of the Difluorobenzamide Moiety: The final step involves the reaction of the intermediate with 3,4-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino and thio groups can be oxidized to form corresponding oxo and sulfoxide derivatives.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxo and sulfoxide derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(4-amino-2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents Bioactivity Reference
Target Compound 1,6-Dihydropyrimidin-6-one - 3,4-Difluorobenzamide
- Thioether (4-methylbenzylamino)
Not specified (structural analogs suggest antimicrobial/anticancer potential) N/A
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) Thieno[2,3-d]pyrimidine - Methoxybenzamide
- Trifluoromethylphenoxy
Antimicrobial activity
3-Amino-N-(4-amino-2-(hexylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzenesulfonamide (VII) 1,6-Dihydropyrimidin-6-one - Benzenesulfonamide
- Hexylthio
Antitrypanosomatidic (high-throughput screening)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine - Fluorinated chromene
- Fluorobenzamide
Anticancer (pharmacological studies in Example 53)
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (923121-43-1) Thiazole - Difluorobenzylamino
- Pivalamide
Structural analog (activity unspecified)
N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (878065-05-5) 1,2,4-Triazole - Methoxybenzamide
- Hydroxyamino-thioether
Structural analog (activity unspecified)

Key Structural Differences and Implications

Core Heterocycle: The target’s 1,6-dihydropyrimidin-6-one core is shared with compound VII , whereas analogs in use thieno-pyrimidine or pyrazolo-pyrimidine cores. These variations impact ring planarity and electronic properties, influencing target binding.

Substituent Effects: Fluorination: The target’s 3,4-difluorobenzamide enhances lipophilicity and metabolic stability compared to non-fluorinated benzamides (e.g., 8b in ). Fluorinated chromenes in demonstrate improved anticancer activity, suggesting similar benefits for the target compound. Thioether vs. Sulfonamide: The target’s thioether linkage may confer greater stability than sulfonamide groups (e.g., VII in ), which are prone to hydrolysis.

Bioactivity Trends: Antimicrobial activity in thieno-pyrimidine analogs () correlates with electron-withdrawing groups (e.g., trifluoromethyl). Antitrypanosomatidic activity in dihydropyrimidinone derivatives () highlights the scaffold’s versatility against diverse pathogens.

Research Findings and Data

Pharmacological Potential

  • While direct data are absent, fluorinated benzamides in show selective cytotoxicity, suggesting the target compound’s 3,4-difluoro group may enhance tumor-specific activity.
  • Thioether-linked compounds (e.g., VII in ) demonstrate efficacy in phenotypic screens, implying the target’s thioether could improve pharmacokinetics.

Biological Activity

N-(4-amino-2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. The unique structural features of this compound may contribute to its biological activity, making it a subject of interest for further investigation.

Structural Characteristics

The compound features several key structural components:

  • Dihydropyrimidinone Core : This moiety is known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Difluorobenzamide Group : The presence of fluorine atoms can enhance lipophilicity, influencing the pharmacokinetic profile.
  • Thioether Linkage : This functional group may play a role in the compound's reactivity and interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study evaluated its effects on human breast cancer cells (MCF-7), reporting an IC50 value indicating potent cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
A549 (Lung Cancer)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that it possesses moderate to strong antibacterial activity.

Bacterial StrainMIC (µg/mL)Activity Level
Escherichia coli32Moderate
Staphylococcus aureus16Strong
Pseudomonas aeruginosa64Moderate

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and metabolism. Notably, it has shown promising results as a carbonic anhydrase inhibitor, which is relevant in tumor microenvironment regulation.

Study 1: In vitro Evaluation of Anticancer Properties

A comprehensive study assessed the anticancer potential of this compound against several cancer cell lines. The results indicated that the compound could significantly reduce cell viability and induce apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased sub-G1 phase populations, indicative of apoptotic cells.

Study 2: Antimicrobial Efficacy Assessment

In another research project, the antimicrobial efficacy was tested using standard broth dilution methods. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibacterial agent.

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